

A Technical Guide to 2'-O-Methyladenosine-d3

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2'-O-Methyladenosine-d3

Cat. No.: B12370107

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-O-Methyladenosine-d3 is a deuterated stable isotope-labeled analog of 2'-O-Methyladenosine. The presence of the methyl group at the 2' position of the ribose sugar provides increased stability against nuclease degradation, a property that is highly valuable in the development of oligonucleotide-based therapeutics such as antisense oligonucleotides and siRNAs. The deuterium labeling provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry-based techniques like LC-MS/MS. This guide provides an in-depth overview of its properties, synthesis, and applications.

Core Data Presentation

The following table summarizes the key quantitative and qualitative data for **2'-O-Methyladenosine-d3**.



Property	Value	Reference
CAS Number	1195030-24-0	[1]
Unlabelled CAS Number	2140-79-6	[1]
Molecular Formula	C11H12D3N5O4	[1]
Molecular Weight	284.29 g/mol	[1]
Appearance	White to off-white solid	[2]
Purity	>95% (HPLC) or 97.54%	[2]
Storage Conditions	-20°C, protect from light, stored under nitrogen	[2]
Solubility (unlabeled)	DMF: 5 mg/ml, DMSO: 20 mg/ml, PBS (pH 7.2): 10 mg/ml	

Experimental Protocols

Protocol 1: Synthesis of 2'-O-Methyladenosine

This protocol describes a direct methylation method for adenosine, which can be adapted for the synthesis of the deuterated analog by using a deuterated methylating agent.

Materials:

- Adenosine
- Anhydrous alkaline medium
- Methyl iodide (or deuterated methyl iodide for d3 synthesis)
- Silica gel for column chromatography
- Ethanol for crystallization

Methodology:

• Treat adenosine with methyl iodide in an anhydrous alkaline medium at 0°C for 4 hours.[3]



- The reaction will yield a mixture of monomethylated adenosine (primarily 2'-O- and 3'-O-methyladenosine) and dimethylated adenosine.
- Isolate the monomethylated adenosine from the reaction mixture using silica gel column chromatography.[1][3]
- Separate the pure 2'-O-methyladenosine from the mixture of 2'-O and 3'-O-methylated isomers by crystallization in ethanol.[1][3]

The expected yield for 2'-O-methyladenosine is approximately 42%.[1]

Protocol 2: Quantification of 2'-O-Methyladenosine in RNA using LC-MS/MS

2'-O-Methyladenosine-d3 is an ideal internal standard for the quantification of 2'-O-Methyladenosine in biological samples.

Sample Preparation:

- Collect serum samples in the early morning and store them at -80°C until analysis.
- For analysis, precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile) to the serum samples.
- Vortex, sonicate, and centrifuge the samples to pellet the precipitated proteins.
- Transfer the supernatant to a vial for HILIC-MS/MS analysis.

LC-MS/MS Analysis:

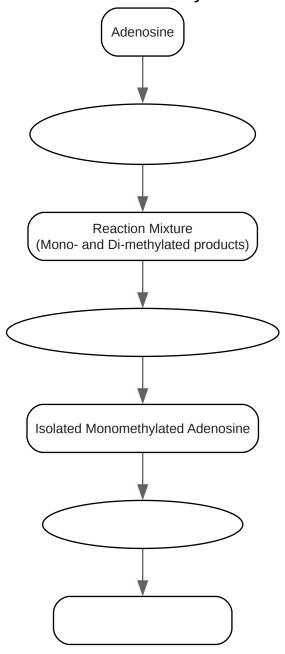
- Utilize a hydrophilic interaction liquid chromatography (HILIC) column for separation.
- The mobile phase can be optimized, but malic acid has been shown to enhance the detection of methylated nucleosides.[4]
- Monitor the specific ion transitions for 2'-O-Methyladenosine and the deuterated internal standard (2'-O-Methyladenosine-d3). For example, for related compounds, transitions like m/z 285.1 → 153.0 for [D3]m6A and m/z 299.1 → 153.0 for [D3]m6Am are monitored.[4]



• Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.[4]

Mandatory Visualizations Synthesis Workflow for 2'-O-Methyladenosine

Synthesis of 2'-O-Methyladenosine

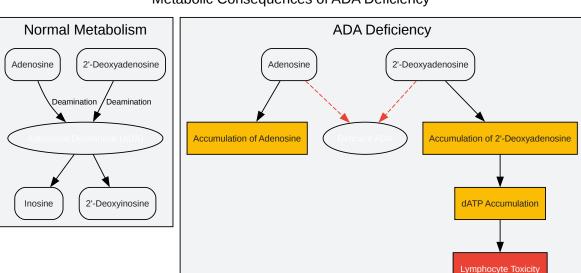


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Caption: General workflow for the synthesis of 2'-O-methylated nucleosides.

Metabolic Pathway in Adenosine Deaminase (ADA) Deficiency



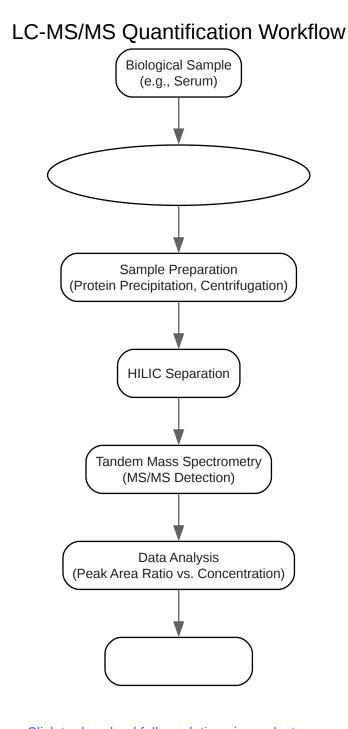
Metabolic Consequences of ADA Deficiency

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Caption: Simplified metabolic pathway illustrating the consequences of Adenosine Deaminase (ADA) deficiency.

LC-MS/MS Quantification Workflow





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Caption: A typical workflow for the quantification of 2'-O-Methyladenosine using a deuterated internal standard.

Applications in Research and Drug Development

2'-O-Methyladenosine and its deuterated analog are valuable tools in various research areas:



- Internal Standard: **2'-O-Methyladenosine-d3** serves as a reliable internal standard for accurate quantification of 2'-O-Methyladenosine in biological matrices, which is crucial in pharmacokinetic and metabolic studies.[5]
- RNA Therapeutics: The 2'-O-methyl modification enhances the stability of RNA molecules
 against enzymatic degradation, making it a key modification in the design of antisense
 oligonucleotides, siRNAs, and other RNA-based drugs.
- Adenosine Deaminase (ADA) Deficiency Research: 2'-O-Methyladenosine is found in the urine of both healthy individuals and patients with ADA deficiency.[5] Studying its levels can provide insights into the pathophysiology of this genetic disorder.
- Virology: It is used in the preparation of nucleoside derivatives that act as inhibitors of viral RNA translation and replication.
- Epitranscriptomics: The study of RNA modifications, such as 2'-O-methylation, is a rapidly growing field. 2'-O-Methyladenosine and its labeled counterpart are essential for developing analytical methods and understanding the biological roles of these modifications.[6]

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 To cite this document: BenchChem. [A Technical Guide to 2'-O-Methyladenosine-d3].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12370107#2-o-methyladenosine-d3-cas-number]

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